GNE-0946

RORγ inverse agonism cell-based reporter assay HEK-293 cells

Researchers studying Th17-driven inflammation face challenges with off-target nuclear receptor effects. GNE-0946 directly addresses this with its >300-fold selectivity over PPARγ and other NRs, ensuring RORc-specific transcriptional modulation. - Potent RORγ inverse agonism: EC50 of 4 nM in HEK-293 reporter assays, enabling robust signal-to-noise at sub-μM concentrations. - Functional immune cell readout: Inhibits IL-17 production in human PBMCs with an IC50 of 17 nM, relevant for autoimmune disease modeling. - Matched tool pair: Use with GNE-6468 for SAR-controlled experiments to attribute phenotypes specifically to RORc antagonism.

Molecular Formula C22H12ClF3N2O4
Molecular Weight 460.79
CAS No. 1677667-24-1
Cat. No. B607674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-0946
CAS1677667-24-1
SynonymsGNE0946;  GNE 0946;  GNE-0946
Molecular FormulaC22H12ClF3N2O4
Molecular Weight460.79
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1)C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC(=C(C=C4)C(=O)O)O
InChIInChI=1S/C22H12ClF3N2O4/c23-14-5-3-4-13(22(24,25)26)17(14)19(30)20-27-18(15-6-1-2-9-28(15)20)11-7-8-12(21(31)32)16(29)10-11/h1-10,29H,(H,31,32)
InChIKeyUAAUZNSONHHQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNE-0946: Selective RORγ Inverse Agonist


GNE-0946 is a potent and selective RORγ (RORc/NR1F3) inverse agonist with an EC50 of 4 nM in HEK-293 cell-based reporter assays [1]. It inhibits IL-17 production in human PBMC cells with an IC50 of 17 nM . Discovered by Genentech and disclosed in a 2015 Bioorganic & Medicinal Chemistry Letters publication, GNE-0946 belongs to the imidazo[1,5-a]pyridine chemotype and functions as a chemical biology tool for interrogating RORc-mediated transcriptional programs and Th17-driven inflammatory pathways [1].

Selective RORγ inverse agonist for pathway interrogation
Th17/IL-17 transcriptional research tool
Chemical biology probe with peer-reviewed validation

Why Generic Substitution Fails for GNE-0946


RORγ inverse agonists exhibit substantial variation in selectivity profiles across the nuclear receptor superfamily, and compounds within the imidazo[1,5-a]pyridine series display distinct polypharmacology signatures despite structural similarity [1]. Subtle modifications to the carboxylate tether or aromatic substitution pattern profoundly alter selectivity windows against PPARγ, RORα, and RORβ [2]. Generic substitution based solely on nominal RORγ antagonism fails to account for these critical off-target liabilities, which directly impact experimental reproducibility in primary immune cell assays and confound interpretation of Th17-dependent versus off-target anti-inflammatory effects [1].

Selectivity profiles vary significantly across imidazopyridine RORγ inverse agonists; subtle structural changes shift off-target polypharmacology.
Generic substitution based only on RORγ antagonism may introduce PPARγ or other nuclear receptor effects that confound Th17-specific readouts.
Difference in functional IL-17 suppression in primary immune cells may not transfer from reporter assay data; direct comparator validation is required.

GNE-0946 Differentiation Evidence


RORγ Transactivation Potency Comparison

GNE-0946 demonstrates an EC50 of 4 nM for RORγ inverse agonism in HEK-293 cell-based Gal4-fused human RORc reporter assays [1]. Compared to the structurally related imidazo[1,5-a]pyrimidine analog GNE-6468, which exhibits an EC50 of 13 nM in the same assay system , GNE-0946 shows approximately 3.3-fold greater potency at the RORc target. Relative to other RORγ inverse agonists from distinct chemotypes, GNE-0946 compares favorably to JNJ-61803534 (IC50 = 9.6 nM in HEK-293T RORγt transcription assays) and demonstrates comparable potency to PF-06747711 (IC50 = 4.1 nM) .

RORγ Transactivation Potency
Head-to-head
EC50 4 nM
Supports low-concentration target engagement in reporter assays
HEK-293 Gal4-RORc; 3.3-fold over GNE-6468 (EC50 13 nM)
RORγ inverse agonism cell-based reporter assay HEK-293 cells

IL-17 Suppression in Human PBMCs

GNE-0946 suppresses IL-17 production in human peripheral blood mononuclear cells (PBMC) with an IC50 of 17 nM . In contrast, the structurally related analog GNE-6468 inhibits IL-17 production in human PBMC with an EC50 of 30 nM under comparable assay conditions . This represents a 1.8-fold improvement in functional suppression of the pathogenic Th17 cytokine endpoint for GNE-0946. Notably, the relationship between RORγ reporter assay potency and PBMC IL-17 suppression is not strictly linear across the series, as GNE-6468 shows an EC50 of 2 nM in some reporter assays but only 30 nM in PBMC assays , whereas GNE-0946 maintains a tighter potency translation from reporter (4 nM) to primary cell functional readout (17 nM).

IL-17 Suppression in Human PBMCs
Head-to-head
IC50 17 nM
vs. GNE-6468 EC50 30 nM
1.8-fold difference
Tighter potency translation from reporter to primary immune cells
Human PBMC IL-17 cytokine assay
IL-17 inhibition Th17 cells human PBMC

Nuclear Receptor Selectivity Profile

In a cellular selectivity panel, GNE-0946 displayed >300-fold selectivity for RORc over other ROR family members, PPARγ, and additional nuclear receptors [1]. This selectivity window distinguishes GNE-0946 from several other RORγ inverse agonists. For comparison, SR-1903, a dual RORγ/PPARγ modulator, exhibits an IC50 of ~100 nM for RORγ and 209 nM for PPARγ—representing only ~2-fold selectivity and introducing confounding PPARγ-mediated metabolic effects [2]. While GNE-6468 demonstrates even higher selectivity (>1,000-fold over PPARγ) , the >300-fold window of GNE-0946 remains substantially superior to dual-target modulators and provides sufficient discrimination for clean pharmacological interrogation of RORc-dependent pathways.

Nuclear Receptor Selectivity
Cross-study comparable
>300-fold over PPARγ
vs. SR-1903 ~2-fold
>150-fold advantage over dual modulator
Minimized PPARγ-mediated metabolic off-target effects
Cellular selectivity panel; GNE-6468 shows >1,000-fold
nuclear receptor selectivity PPARγ ROR family members

DMSO Solubility and Stock Preparation

GNE-0946 exhibits DMSO solubility of 80-100 mg/mL (173-217 mM) under sonication with warming to 60°C . This solubility profile enables preparation of concentrated stock solutions for dilution into aqueous assay buffers. For in vivo formulation, GNE-0946 can be prepared as a clear solution at ≥2.5 mg/mL (5.43 mM) using a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1]. While direct comparative solubility data for structurally related compounds under identical conditions is limited in the primary literature, the availability of validated formulation protocols reduces experimental setup time and minimizes formulation-related variability.

DMSO Solubility
Data to verify
80–100 mg/mL
(173–217 mM)
Supports preparation of concentrated stock solutions
Sonication/60°C; comparative solubility data limited
DMSO solubility stock solution preparation in vitro assay

Chemical Biology Tool Qualification

The original discovery publication explicitly endorses GNE-0946 and GNE-6468 as chemical biology tools based on the convergence of favorable potency, selectivity, and physicochemical properties, coupled with potent suppression of IL-17 production in human primary cells [1]. This formal qualification distinguishes GNE-0946 from numerous RORγ ligands that lack peer-reviewed validation for probe applications. In contrast, several RORγ inverse agonists such as GSK2981278 have encountered target engagement challenges in clinical translation despite in vitro potency [2], underscoring that in vitro parameters alone are insufficient for tool compound selection. The explicit validation of GNE-0946 in a peer-reviewed medicinal chemistry publication provides scientific users with documented confidence in its utility for interrogating RORc biology.

Chemical Biology Tool Qualification
Class-level inference
Explicitly qualified in peer-reviewed publication
Peer-reviewed validation supports selection for target engagement studies
Integrated potency, selectivity, and primary cell activity
chemical biology probe compound RORc target validation

GNE-0946 Optimal Application Scenarios


RORγ Target Engagement in Recombinant Cells

GNE-0946 is optimally deployed in HEK-293 cell-based Gal4-fused human RORc reporter assays for quantifying RORγ inverse agonism [1]. The compound's EC50 of 4 nM in this system [1] enables robust signal-to-noise ratios at sub-micromolar concentrations, minimizing cytotoxicity and off-target nuclear receptor activation. Its >300-fold selectivity over PPARγ and other NRs [1] ensures that observed transcriptional effects are attributable to RORc modulation rather than confounding nuclear receptor crosstalk. Recommended concentration range: 0.1 nM to 1 μM for full dose-response characterization.

IL-17 Suppression in Human PBMCs

For studies requiring functional readouts in physiologically relevant immune cell populations, GNE-0946 demonstrates potent inhibition of IL-17 production in human PBMC (IC50 = 17 nM) . This assay context captures the integrated signaling network of Th17 cells in a mixed lymphocyte population, providing translational relevance for autoimmune disease modeling. The 1.8-fold improvement in PBMC IL-17 suppression over GNE-6468 positions GNE-0946 as the preferred tool when primary cell potency is prioritized. Researchers should titrate concentrations between 1 nM and 100 nM to establish the therapeutic window.

RORc Transcriptional Profiling in Th17 Cells

GNE-0946 serves as a validated chemical probe for interrogating RORc-mediated gene expression programs during Th17 polarization [1]. The compound's established selectivity profile and peer-reviewed tool qualification [1] support its use in RNA-seq or ChIP-seq studies where off-target nuclear receptor effects would confound pathway analysis. Concurrent use of GNE-6468 (structurally related comparator with distinct selectivity profile) enables structure-activity relationship-controlled experiments that strengthen causal attribution of phenotypes to RORc antagonism.

Imidazopyridine Chemotype SAR Comparison

GNE-0946 and GNE-6468 together form a matched pair of structurally related RORγ inverse agonists with distinct potency and selectivity profiles [1]. GNE-0946 (EC50 = 4 nM; IL-17 PBMC IC50 = 17 nM; >300-fold selectivity) vs. GNE-6468 (EC50 = 13 nM; IL-17 PBMC EC50 = 30 nM; >1,000-fold selectivity) provides an ideal tool pair for structure-activity relationship studies exploring the relationship between carboxylate tether modifications and functional selectivity. This application scenario is particularly valuable for medicinal chemistry groups optimizing next-generation RORγ modulators.

Application
Selection Property
Validation Focus
Recombinant RORγ reporter assays
RORγ inverse agonism potency and nuclear receptor selectivity
Verify >300-fold selectivity in relevant cell context
IL-17 suppression in human PBMC
Primary immune cell functional potency
Establish effective concentration range in Th17 polarization models
RORc transcriptional profiling
Validated chemical probe with selectivity profile
Causally attribute transcriptional changes to RORc antagonism
Imidazopyridine SAR comparison
Structurally related matched pair with distinct potency/selectivity
Control for chemotype-specific polypharmacology

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